molecular formula C12H8N6O5S B11072523 N-(6-nitro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11072523
M. Wt: 348.30 g/mol
InChI Key: TZNQXJARDKPHJK-UHFFFAOYSA-N
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Description

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of Pyrazole Derivative: The pyrazole derivative can be synthesized by the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves the coupling of the nitrated benzothiazole core with the pyrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (alkyl halides) can be employed under appropriate conditions.

Major Products

    Oxidation Products: Nitroso or hydroxylamine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzothiazole or pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological processes involving benzothiazole or pyrazole derivatives.

    Materials Science: It may find applications in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific biological target or application. Generally, compounds with benzothiazole and pyrazole moieties can interact with various enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro groups may also play a role in redox reactions or in the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole, 1-phenyl-3-methyl-5-pyrazolone.

Uniqueness

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzothiazole and pyrazole moieties, each with nitro substituents. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8N6O5S

Molecular Weight

348.30 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H8N6O5S/c19-11(6-16-4-3-10(15-16)18(22)23)14-12-13-8-2-1-7(17(20)21)5-9(8)24-12/h1-5H,6H2,(H,13,14,19)

InChI Key

TZNQXJARDKPHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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